1-(2-Bromoethyl)-3-phenoxybenzene
CAS No.: 91627-20-2
Cat. No.: VC13840849
Molecular Formula: C14H13BrO
Molecular Weight: 277.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91627-20-2 |
|---|---|
| Molecular Formula | C14H13BrO |
| Molecular Weight | 277.16 g/mol |
| IUPAC Name | 1-(2-bromoethyl)-3-phenoxybenzene |
| Standard InChI | InChI=1S/C14H13BrO/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,11H,9-10H2 |
| Standard InChI Key | AGZTWRYOPSZJII-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)CCBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-(2-Bromoethyl)-3-phenoxybenzene (CAS: 51632-16-7) has the molecular formula and a molecular weight of 263.13 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates the bromoethyl group at the first position and the phenoxy moiety at the third position on the benzene ring. Its structure is defined by a central benzene ring substituted with a phenoxy group () and a 2-bromoethyl chain ().
Table 1: Physicochemical Properties of 1-(2-Bromoethyl)-3-phenoxybenzene
The compound’s high logP value indicates significant lipophilicity, which influences its solubility in organic solvents and potential bioavailability in biological systems .
Spectroscopic and Crystallographic Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the bromoethyl and phenoxy groups. The -NMR spectrum shows a triplet at δ 3.6–3.8 ppm for the methylene protons adjacent to bromine and aromatic protons in the δ 6.8–7.4 ppm range. X-ray crystallography of analogous brominated aromatics suggests a planar benzene ring with bond angles consistent with sp² hybridization, though no specific crystallographic data for this compound is publicly available.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 1-(2-Bromoethyl)-3-phenoxybenzene typically involves a two-step process:
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Formation of the Phenoxybenzene Framework: A Ullmann coupling reaction between 3-bromophenol and bromoethane in the presence of a copper catalyst yields 3-phenoxyethylbenzene.
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Bromination: The ethyl side chain undergoes radical bromination using (NBS) under ultraviolet light to introduce the bromine atom.
Reaction Scheme:
Reaction Optimization
Key parameters affecting yield include:
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Temperature: Optimal bromination occurs at 40–60°C.
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Solvent: Non-polar solvents like carbon tetrachloride minimize side reactions.
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Catalyst: Azobisisobutyronitrile (AIBN) enhances radical initiation efficiency.
Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >85% purity, as confirmed by High-Performance Liquid Chromatography (HPLC).
Reactivity and Functionalization
Electrophilic Substitution
The bromoethyl group acts as a leaving group, enabling nucleophilic substitution reactions. For example, reaction with amines produces ethylamine derivatives:
Such reactions are pivotal in synthesizing bioactive molecules, including antifungal agents.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with arylboronic acids form biaryl structures, expanding applications in material science:
| Hazard Category | Classification | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | Category 4 | Avoid ingestion |
| Skin Corrosion | Category 1B | Wear gloves and face shield |
| Respiratory Toxicity | Category 3 | Use in ventilated areas |
Industrial and Research Applications
Pharmaceutical Intermediates
The bromoethyl group serves as a precursor in synthesizing β-blockers and antipsychotic agents. For instance, alkylation of secondary amines yields compounds with dopamine receptor affinity.
Agrochemical Development
Incorporation into pyrethroid analogs enhances insecticidal activity. Field trials demonstrate efficacy against Aedes aegypti larvae at LC₅₀ values of 0.8 ppm.
Polymer Chemistry
As a cross-linking agent in epoxy resins, it improves thermal stability, with glass transition temperatures () exceeding 120°C.
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